[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSROTXGZVWOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487355-27-0 | |
| Record name | [3-(propan-2-yl)-1,2-oxazol-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of [3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine typically involves the formation of the isoxazole ring followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Scientific Research Applications
Structural Information
- Molecular Formula : C7H12N2O
- IUPAC Name : (3-propan-2-yl-1,2-oxazol-4-yl)methanamine
- SMILES : CC(C)C1=NOC=C1CN
- InChIKey : ZYSROTXGZVWOCT-UHFFFAOYSA-N
The compound features an oxazole ring, which is known for its role in various biological activities, enhancing its utility in medicinal chemistry.
Pharmaceutical Research
The compound has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests it may exhibit:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of oxazole compounds often possess antibacterial properties.
- Anticancer Properties : Research has shown that oxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
Organic Synthesis
[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be used to synthesize more complex heterocyclic compounds.
- Reagent in Chemical Reactions : The amine functionality allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions.
Biochemical Studies
In biochemical applications, this compound is valuable for:
- Protein Interaction Studies : It can be utilized to probe interactions between proteins and small molecules, aiding in drug discovery efforts.
- Enzyme Inhibition Assays : Its potential inhibitory effects on specific enzymes can be assessed to evaluate its role as a lead compound for therapeutic development.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The isoxazole ring and methanamine group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key structural features and molecular data for [3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine and analogous oxazole derivatives:
Key Differences and Implications
Substituent Position :
- The 4-yl vs. 5-yl isomers (e.g., this compound vs. [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanamine) exhibit distinct electronic profiles due to the amine’s placement. The 4-yl isomer may engage in different hydrogen-bonding interactions in biological systems.
Hydrochloride salts (e.g., (3,5-Dimethyl-1,2-oxazol-4-yl)methanamine hydrochloride) are preferred for pharmaceutical formulations due to improved stability and solubility.
Steric and Lipophilic Effects :
- The isopropyl group in the target compound increases lipophilicity, which may enhance membrane permeability in drug design. In contrast, the ethyl group in (5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine offers less steric hindrance.
Biological Activity
[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine, also known as (3-isopropylisoxazol-4-yl)methanamine, is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
The structure of this compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the methanamine group further enhances its reactivity and potential interactions with biological targets.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| CAS Number | 1487355-27-0 |
Anticancer Potential
Recent studies have indicated that compounds containing the isoxazole moiety exhibit promising anticancer activity. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. In these studies, the introduction of electron-withdrawing groups at specific positions on the aromatic ring was crucial for enhancing biological activity .
Table: Cytotoxic Activity Comparison
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Reference Compound (Prodigiosin) | MCF-7 | 1.93 |
| Novel Isoxazole Derivative | HCT-116 | 0.48 |
Neuropharmacological Effects
The isoxazole derivatives are also being explored for their neuropharmacological properties. Some studies suggest that modifications to the isoxazole ring can lead to enhanced binding affinity for neurotransmitter receptors, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
- Anticancer Activity : A study focusing on the synthesis of various isoxazole derivatives reported that compounds similar to this compound exhibited significant antiproliferative effects against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing efficacy .
- Neuropharmacology : Another investigation into oxazole-based compounds highlighted their potential in modulating neurotransmitter systems, which could be beneficial in treating conditions like anxiety and depression. The findings suggested that certain substitutions on the isoxazole ring improved bioavailability and receptor affinity .
Q & A
Q. Q: What is the optimal method for synthesizing [3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine while minimizing side reactions?
A: The synthesis typically involves cyclization of a propargylamine precursor with a ketone under acidic or thermal conditions. A general protocol adapted from oxazole synthesis (e.g., using propargyl bromide and KCO in DMF) can be modified for regioselective formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) .
Advanced Synthesis: Regioselectivity Challenges
Q. Q: How can regioselectivity in the oxazole ring formation be controlled during synthesis?
A: Regioselectivity depends on the electronic and steric properties of substituents. Computational studies (DFT with Multiwfn) predict electron density distribution, guiding precursor design . Experimentally, use bulky substituents (e.g., isopropyl) to direct cyclization toward the 4-position. Validate outcomes with H NMR (characteristic oxazole protons at δ 6.2–6.8 ppm) and HRMS .
Basic Structural Characterization
Q. Q: Which spectroscopic techniques are critical for confirming the structure of this compound?
A: Key techniques include:
- H/C NMR : Identify oxazole protons (δ 6.2–6.8 ppm) and methanamine NH (δ 1.5–2.0 ppm, broad).
- FTIR : Confirm NH stretching (~3350 cm) and C=N/C-O oxazole vibrations (~1600 cm).
- HRMS : Verify molecular ion [M+H] at m/z 155.12 (CHNO) .
Advanced Crystallographic Analysis
Q. Q: How can X-ray crystallography resolve ambiguities in molecular geometry?
A: Single-crystal X-ray diffraction (SHELX suite) provides bond lengths/angles and hydrogen-bonding networks. For example, the oxazole ring’s planarity and methanamine’s spatial orientation can be confirmed. Prepare crystals via slow evaporation (acetonitrile/chloroform). Refinement with SHELXL ensures accuracy .
Computational Modeling
Q. Q: What DFT methods are suitable for studying electronic properties?
A: Use B3LYP/6-311+G(d,p) for geometry optimization and electron density analysis. Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., NH group vs. oxazole ring) . For correlation-energy corrections, apply the Colle-Salvetti functional to improve accuracy in H-bonding predictions .
Reactivity and Functionalization
Q. Q: How does the methanamine group participate in nucleophilic reactions?
A: The NH group undergoes:
- Acylation : React with acetyl chloride (pyridine catalyst) to form amides.
- Schiff base formation : Condense with aldehydes (e.g., benzaldehyde) under mild acid.
Monitor reaction selectivity via H NMR (disappearance of NH peaks) .
Biological Activity Profiling
Q. Q: What strategies assess this compound’s potential as a bioactive scaffold?
A:
- Ligand-based screening : Use SPR or fluorescence polarization to test binding to targets (e.g., kinases).
- SAR studies : Modify the isopropyl or oxazole group and evaluate cytotoxicity (MTT assay) .
- Metabolic stability : Perform microsomal incubation (LC-MS analysis) .
Handling Contradictory Solubility Data
Q. Q: How to resolve discrepancies in reported solubility across solvents?
A: Systematically test solubility in DMSO, water, and ethanol under controlled conditions (25°C, N atmosphere). Use Hansen solubility parameters (HSPiP software) to correlate results. For polar aprotic solvents, DFT-calculated dipole moments (Multiwfn) predict compatibility .
Hydrogen-Bonding Interactions
Q. Q: How to map hydrogen-bonding networks in derivatives?
A: Combine crystallography (SHELX) and graph-set analysis (Etter’s rules) to classify H-bond motifs (e.g., R_2$$^2(8) rings). IR spectroscopy (NH stretching shifts) and MD simulations (AMBER) further validate intermolecular interactions .
Stability Under Experimental Conditions
Q. Q: How to ensure compound stability during prolonged storage?
A: Store under inert gas (Ar) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water). For thermal stability, conduct TGA-DSC (decomposition onset >150°C expected). Avoid prolonged exposure to light or moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
